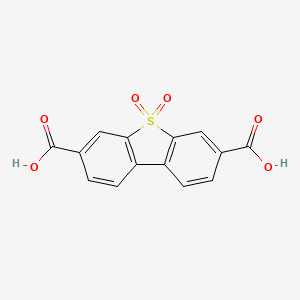

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid

Description

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid (SOCA) is a sulfone-functionalized aromatic dicarboxylic acid characterized by a rigid dibenzothiophene core with two sulfonyl groups at the 5,5′-positions and carboxylic acid groups at the 3,7-positions. Its synthesis involves refluxing dimethyl biphenyl-4,4′-dicarboxylate in chlorosulfonic acid, followed by recrystallization to yield a high-purity product . SOCA exhibits notable thermal stability (melting point >360°C) and is utilized in metal-organic frameworks (MOFs), photocatalysis, and luminescent materials due to its electron-withdrawing sulfone groups and planar conjugated structure .

Propriétés

IUPAC Name |

5,5-dioxodibenzothiophene-3,7-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O6S/c15-13(16)7-1-3-9-10-4-2-8(14(17)18)6-12(10)21(19,20)11(9)5-7/h1-6H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTYKOULMJJKGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)S(=O)(=O)C3=C2C=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It has been studied for its potential role in the inhibition of certain enzymes, such as cytochrome p450 and peroxidase.

Activité Biologique

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid (DBTDA) is a compound of increasing interest in various fields due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of DBTDA, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H8O6S

- Molecular Weight : 304.27 g/mol

- CAS Number : 23613-32-3

- IUPAC Name : this compound

The compound features a dibenzothiophene core with two carboxylic acid groups at positions 3 and 7, which are essential for its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

DBTDA exhibits several biological activities that can be attributed to its structural characteristics:

- Antioxidant Activity : The presence of dioxo groups allows DBTDA to scavenge free radicals, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Research indicates that DBTDA may possess antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Preliminary studies suggest that DBTDA could inhibit tumor growth through mechanisms such as apoptosis induction and modulation of signaling pathways involved in cancer progression .

Antimicrobial Activity

A study highlighted the effectiveness of DBTDA against specific bacterial strains. The compound demonstrated significant inhibition of bacterial growth, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined for several strains, indicating a promising therapeutic application.

Anticancer Studies

In vitro studies have shown that DBTDA can induce apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways related to cell survival and proliferation has been documented. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).

- Mechanism : Induction of caspase-dependent apoptosis was observed, along with the downregulation of anti-apoptotic proteins such as Bcl-2 .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activities |

|---|---|---|

| This compound | Dioxo groups, dibenzothiophene core | Antioxidant, Antimicrobial, Anticancer |

| Dibenzo-p-dioxin-2,8-dicarboxylic acid | Similar dioxo structure | Limited antimicrobial activity |

| Dibenzothiophene derivatives | Varied functional groups | Potential anticancer properties |

Applications in Medicinal Chemistry

Due to its diverse biological activities, DBTDA is being explored for various applications:

- Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a lead compound for further drug development.

- Organic Synthesis : The carboxylic acid groups facilitate reactions such as esterification and amidation, making DBTDA useful in synthesizing more complex molecules .

- Coordination Chemistry : The compound's structure allows it to act as a ligand for metal ions, which could lead to novel catalysts or materials in coordination chemistry.

Applications De Recherche Scientifique

Pharmacology

5,5-Dioxodibenzothiophene-3,7-dicarboxylic acid has been investigated for its potential as a drug candidate due to its ability to inhibit certain enzymes such as cytochrome P450 and peroxidase. These enzymes play crucial roles in drug metabolism and oxidative stress responses in biological systems .

Biochemistry

In biochemical research, this compound has shown promise in the development of inhibitors targeting specific pathways involved in various diseases. Its structural properties allow it to interact effectively with biological macromolecules, making it a candidate for further pharmacological studies .

Materials Science

The compound serves as a ligand in the synthesis of metal-organic frameworks (MOFs). For instance, it has been used to create a lanthanide-based MOF that exhibits catalytic properties for reactions such as cyanosilylation of aromatic aldehydes at room temperature. The stability and unique properties of these MOFs make them suitable for applications in gas storage and separation technologies.

Polymer Synthesis

This compound is utilized in the synthesis of high-performance polymers that exhibit enhanced thermal stability and mechanical strength. These polymers are particularly valuable in the production of fibers and films that require durability and resistance to thermal degradation .

Heterocyclic Chemistry

This compound plays an important role in heterocyclic synthesis, particularly in forming Michael adducts under specific reaction conditions. Its utility in synthesizing complex organic molecules highlights its significance in organic chemistry research .

Photoalignment Applications

Research has shown that derivatives of this compound can be employed in the photoalignment of azo dyes within thin films. This application is crucial for developing advanced optical devices where molecular orientation can significantly influence performance .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Pharmacology | Yashchenko et al., 2014 | Demonstrated enzyme inhibition potential; implications for drug design. |

| Materials Science | Mikulich et al., 2016 | Developed a MOF with catalytic properties; applicable in organic synthesis. |

| Polymer Synthesis | Wasfy et al., 2002 | Synthesized copolymers with enhanced thermal properties; suited for industrial applications. |

| Heterocyclic Chemistry | Salunke et al., 2022 | Explored Michael adduct formation; indicated potential biological activity. |

Comparaison Avec Des Composés Similaires

Structural Features

- SOCA : Features a dibenzothiophene core with sulfone and carboxylic acid groups. The sulfone groups enhance electron deficiency, promoting charge separation in photocatalytic applications .

- [p-Terphenyl]-4,4"-dicarboxylic Acid (TPCA) : A linear terphenyl derivative with terminal carboxylic acids. Lacks sulfone groups, resulting in weaker electron-withdrawing effects compared to SOCA .

- Benzo[1,2-b:4,5-b']bis[1]benzothiophene-3,9-dicarboxylic acid, 5,5,11,11-tetraoxide (FSOCA) : Contains two fused dibenzothiophene units with four sulfonyl groups, offering extended conjugation and stronger electron withdrawal than SOCA .

- 9-Fluorenone-2,7-dicarboxylic Acid (H2FDCA): A fluorene-based dicarboxylic acid with a ketone group. Less rigid than SOCA due to the absence of sulfur atoms .

Photocatalytic Hydrogen Evolution (HER) Performance

SOCA demonstrates moderate HER activity compared to FSOCA and TPCA (Figure 3, ):

| Compound | HER Activity (µmol h⁻¹) | Key Structural Influence |

|---|---|---|

| SOCA | ~20 | Sulfone groups enhance charge separation |

| FSOCA | ~30 | Extended conjugation and four sulfonyl groups |

| TPCA | ~10 | No sulfone groups; limited electron withdrawal |

FSOCA’s superior performance is attributed to its extended π-system and higher sulfone content, which improve light absorption and charge mobility .

Photoluminescence (PL) and Solvatochromism

- SOCA Derivatives: Substituents like hydroxy (compound 9) or methoxy groups (compound 8) induce strong fluorescence and solvatochromic shifts. For example, compound 9 emits at 395 nm in toluene and 525 nm in ethanol, indicating solvent-dependent emission tuning .

- Its integrated PL intensity decreases less sharply with temperature than SOCA, suggesting better thermal stability in luminescent applications .

Hydrophilicity and Solubility

Water contact angle measurements reveal:

| Compound | Contact Angle (°) | Hydrophilicity Ranking |

|---|---|---|

| SOCA | ~50 | Moderate |

| FSOCA | ~40 | High |

| TPCA | ~70 | Low |

SOCA’s moderate hydrophilicity balances solubility in polar solvents and stability in aqueous environments, making it suitable for photocatalytic systems .

Méthodes De Préparation

Table 1: Synthetic Parameters for Nitration/Reduction Method

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 4 h | 85 |

| Hydrogenation | H₂ (10 atm), Pd/C, THF, 60°C, 48 h | 70 |

| Oxidation | H₂O₂, acetic acid, 80°C, 6 h | 92 |

This method achieves an overall yield of 54%, with purity confirmed via elemental analysis (C: 52.60%, H: 2.73%, N: 4.28%, S: 9.87%).

Palladium-Catalyzed Coupling and Cyclization

A advanced route involves palladium-catalyzed cross-coupling to assemble the dibenzothiophene core. As reported in the same thesis, reacting 3,7-dibromo-dibenzothiophene-5,5-dioxide with methyl acrylate under Miyaura-Suzuki conditions (Pd(OAc)₂, NaOAc, DMF, 95–105°C) forms the dicarboxylic ester. Subsequent saponification with LiOH in THF/water affords the target diacid in 42% yield over two steps.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.9 (dd, J = 8.4 Hz, 1H), 8.22 (d, J = 9 Hz, 2H) | |

| IR (KBr) | 3100, 1730, 1340, 1210 cm⁻¹ | |

| UV-Vis | λₘₐₓ = 280 nm, ε = 15,200 L·mol⁻¹·cm⁻¹ |

Critical Analysis of Methodologies

- Oxidation Routes : While scalable, these methods suffer from variable yields (40–60%) due to competing side reactions. DDQ-mediated oxidation is preferred over sulfur for better regiocontrol.

- Nitration/Reduction : Offers superior yields (54% overall) but requires handling hazardous nitro intermediates and high-pressure hydrogenation.

- Palladium Catalysis : Efficient for introducing carboxyl groups but limited by the cost of palladium catalysts and stringent anhydrous conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,5-dioxodibenzothiophene-3,7-dicarboxylic acid, and how can purity be maximized?

- Methodology : A common approach involves sulfonation and oxidation of biphenyl derivatives. For example, dimethyl biphenyl-4,4’-dicarboxylate is refluxed in chlorosulfonic acid for 3 hours, followed by precipitation in ice, filtration, and recrystallization from polar solvents to yield high-purity product . Key parameters include reaction temperature (reflux conditions), acid stoichiometry, and post-synthesis purification (e.g., washing with hexane/diethyl ether to remove impurities) . Purity can be verified via HPLC (>98% purity threshold) or NMR (absence of methyl ester peaks at δ 3.8–4.0 ppm).

Q. What characterization techniques are most effective for confirming the structure of this compound?

- Methodology :

- X-ray crystallography : Resolves crystal packing and confirms planar aromatic systems (e.g., biphenyl-sulfone core) .

- NMR spectroscopy : Key signals include aromatic protons (δ 7.8–8.5 ppm) and carboxylic acid protons (broad singlet at δ 12–13 ppm).

- FTIR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~1150 cm⁻¹ (S=O symmetric/asymmetric stretching) .

- Elemental analysis : Matches calculated vs. observed C, H, S, and O percentages (±0.3% tolerance).

Q. What safety precautions are necessary when handling this compound?

- Methodology :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential respiratory irritancy from sulfonic acid byproducts .

- Avoid aqueous neutralization of chlorosulfonic acid residues, as exothermic reactions may occur. Quench with ice before disposal .

- Store in airtight containers at 4°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can this compound be utilized as a ligand or building block in coordination polymers or metal-organic frameworks (MOFs)?

- Methodology :

- The dicarboxylic acid groups enable chelation with metals (e.g., Zn²⁺, Cu²⁺). Pre-treat the compound with a base (e.g., NaOH) to deprotonate carboxylic acids before solvothermal synthesis .

- Monitor framework stability via PXRD under varying humidity/pH. For example, biphenyl-based MOFs often show reversible hydration-dependent structural changes .

- Functionalize further via esterification (e.g., methyl ester derivatives) to modulate solubility for thin-film applications .

Q. How do solvent polarity and pH affect the compound’s stability and reactivity in aqueous media?

- Methodology :

- Conduct accelerated stability studies: Dissolve in buffers (pH 2–12) and monitor degradation via UV-Vis (λmax ~270 nm) over 72 hours. Acidic conditions (pH < 4) may hydrolyze sulfone groups, while alkaline conditions (pH > 10) could decarboxylate the acid .

- Solubility screening: Use Hansen solubility parameters (e.g., ethanol/water mixtures) to identify optimal solvents for recrystallization. Polar aprotic solvents (DMF, DMSO) typically dissolve the compound at >50 mg/mL .

Q. How can discrepancies in synthetic yields or spectral data between studies be resolved?

- Methodology :

- Reproduce protocols : Compare reaction scales (e.g., 19.0 mmol vs. 50 mmol) and heating methods (oil bath vs. microwave) .

- Analyze byproducts : Use LC-MS to detect sulfonic acid intermediates or incomplete oxidation products.

- Cross-validate characterization : If NMR signals conflict (e.g., splitting patterns), rerun experiments with deuterated DMSO to eliminate solvent effects .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

- Hypothesis : Impurities (e.g., residual dimethyl ester) or polymorphic forms may alter thermal properties.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.